(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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Overview
Description
The compound (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione is a complex organic molecule with a variety of functional groups This compound is notable for its intricate structure, which includes multiple hydroxyl, methoxy, and dimethylamino groups, as well as several stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Formation of the Oxan Ring Systems: This can be achieved through cyclization reactions involving diols and appropriate leaving groups under acidic or basic conditions.
Introduction of Functional Groups: Hydroxyl, methoxy, and dimethylamino groups are introduced through selective functionalization reactions. For example, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced using methylation reactions.
Stereocenter Configuration: The stereochemistry is controlled using chiral catalysts or starting materials, ensuring the correct 3D arrangement of atoms.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve automated synthesis using advanced techniques such as flow chemistry or solid-phase synthesis. These methods allow for high precision and scalability, essential for producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides (e.g., HCl, HBr) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit significant activity due to its structural complexity. It could be used in studies related to enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its multiple functional groups suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. Generally, it could act by binding to enzymes or receptors, altering their activity. The multiple hydroxyl and methoxy groups might facilitate hydrogen bonding, while the dimethylamino group could participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- This compound
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity compared to similar molecules. The presence of multiple hydroxyl, methoxy, and dimethylamino groups, along with its complex stereochemistry, distinguishes it from other compounds with simpler structures.
Properties
Molecular Formula |
C38H69NO13 |
---|---|
Molecular Weight |
748.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20?,21+,22+,23-,24+,25?,26-,27?,29?,30+,31-,32-,33-,35+,36?,37-,38-/m1/s1 |
InChI Key |
AGOYDEPGAOXOCK-YNDHITDQSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC([C@@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
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